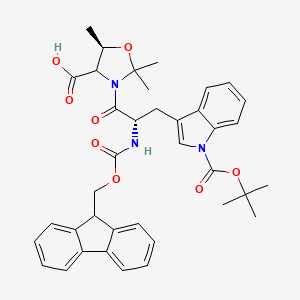
(5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid is a complex organic molecule that features a variety of functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid typically involves multiple steps:
Protection of Amino Groups: The L-tryptophan derivative is first protected using the Fmoc and Boc groups. This is usually achieved by reacting the amino acid with Fmoc-Cl and Boc2O under basic conditions.
Formation of Oxazolidine Ring: The protected amino acid is then reacted with a suitable aldehyde or ketone to form the oxazolidine ring. This step often requires acidic or basic catalysts to facilitate the ring closure.
Final Coupling: The final step involves coupling the protected amino acid with the oxazolidine ring to form the desired compound. This is typically done using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to improve the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan moiety.
Reduction: Reduction reactions can be performed on the oxazolidine ring or the fluorenylmethoxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to perform substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan moiety can lead to the formation of indole derivatives, while reduction of the oxazolidine ring can yield amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protected amino groups make it particularly useful in peptide synthesis, where it can be incorporated into longer peptide chains without unwanted side reactions.
Biology
In biology, the compound can be used to study protein-ligand interactions. The presence of the Fmoc and Boc groups allows for easy attachment to solid supports, making it useful in affinity chromatography and other separation techniques.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The oxazolidine ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to the development of new drugs.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid involves interactions with various molecular targets. The Fmoc and Boc groups can interact with enzymes and receptors, while the oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
Uniqueness
What sets (5R)-3-(Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid apart from similar compounds is its combination of functional groups. The presence of both Fmoc and Boc protecting groups, along with the oxazolidine ring, provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C38H41N3O8 |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
(5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C38H41N3O8/c1-22-32(34(43)44)41(38(5,6)48-22)33(42)30(19-23-20-40(36(46)49-37(2,3)4)31-18-12-11-13-24(23)31)39-35(45)47-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,22,29-30,32H,19,21H2,1-6H3,(H,39,45)(H,43,44)/t22-,30+,32?/m1/s1 |
InChI Key |
XCLJOQSZEAUSDT-IDTHGENUSA-N |
Isomeric SMILES |
C[C@@H]1C(N(C(O1)(C)C)C(=O)[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















